ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate
Description
Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate is a triazole derivative featuring a 3,5-dimethylphenyl substituent at the 1-position and an ethyl ester group at the 3-position of the triazole ring. This compound belongs to a class of heterocyclic molecules known for their diverse biological and pharmacological activities, including antimicrobial, antifungal, and antiviral properties. Its synthesis likely involves condensation reactions similar to those reported for structurally analogous triazole carboxylates, such as the acetylation and ammonolysis steps described for ribavirin derivatives . The ethyl ester group may influence solubility and metabolic stability compared to methyl esters, while the 3,5-dimethylphenyl moiety could enhance steric bulk and modulate electronic interactions with biological targets.
Structure
3D Structure
Properties
CAS No. |
1245643-93-9 |
|---|---|
Molecular Formula |
C13H15N3O2 |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
ethyl 1-(3,5-dimethylphenyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C13H15N3O2/c1-4-18-13(17)12-14-8-16(15-12)11-6-9(2)5-10(3)7-11/h5-8H,4H2,1-3H3 |
InChI Key |
VCJPJUGNIYWFQC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=N1)C2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Tsai et al.'s Two-Stage Protocol
Tsai et al. developed a regioselective method for synthesizing 1-aryl-1H-1,2,4-triazole-3-carboxylates using nitrilimines and Vilsmeier reagent (POCl₃/DMF). For ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate, the protocol involves:
-
Formation of Intermediate : 3,5-Dimethylaniline reacts with ethyl chloroformate in THF at 0–5°C to form ethyl N-(3,5-dimethylphenyl)carbamate.
-
Cyclization : The carbamate undergoes cycloaddition with in situ-generated nitrilimines (from hydrazonoyl chlorides) in the presence of POCl₃/DMF at 80–90°C, yielding the triazole core.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Reaction Time | 4–6 hours |
| Regioselectivity | >95% for 1,2,4-triazole |
| Solvent | DMF/THF (1:1) |
This method’s regioselectivity arises from the electron-withdrawing effect of the Vilsmeier reagent, stabilizing the transition state for 1,2,4-triazole formation.
HATU-Mediated Multicomponent Coupling
Castanedo et al.'s Peptide-Coupling Strategy
Castanedo et al. reported a one-pot synthesis of 1,3,5-trisubstituted 1,2,4-triazoles using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) and DIPEA (diisopropylethylamine). For the target compound:
-
Acylation : 3,5-Dimethylbenzoic acid reacts with ethyl hydrazinecarboxylate in DMF, forming an acylhydrazide intermediate.
-
Cyclization : The intermediate couples with acetamidine hydrochloride via HATU activation, followed by microwave-assisted cyclization (120°C, 30 minutes).
Optimized Conditions :
-
Catalyst : HATU (1.2 equiv)
-
Base : DIPEA (2.0 equiv)
-
Yield : 85–89%
-
Purity : >98% (HPLC)
This method is notable for functional group tolerance, accommodating electron-deficient aryl groups without side reactions.
Electrochemical Synthesis
Yang et al.'s Metal-Free Approach
Yang and Yuan introduced an electrochemical method using NH₄OAc, aryl hydrazines, and paraformaldehyde under iodide mediation. For this compound:
-
Anodic Oxidation : 3,5-Dimethylphenylhydrazine undergoes oxidative coupling with ethyl glyoxylate at a graphite anode (1.5 V).
-
Cyclization : In situ-generated NH₃ facilitates triazole ring closure at room temperature.
Advantages :
-
No transition-metal catalysts
-
Mild conditions (25°C, ambient pressure)
-
Scalable to gram quantities (yield: 78–82%)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Regioselectivity | Catalyst | Scalability |
|---|---|---|---|---|
| Tsai et al. | 89–92 | >95% | POCl₃/DMF | Industrial |
| Castanedo et al. | 85–89 | 90–93% | HATU | Lab-scale |
| Yang et al. | 78–82 | 88–90% | Electrochemical | Pilot-scale |
Mechanistic Insights :
-
Tsai et al. : POCl₃ activates the carbonyl group, enabling nucleophilic attack by the aryl amine and subsequent cyclization.
-
Castanedo et al. : HATU generates a reactive acyloxyphosphonium intermediate, accelerating amidine coupling.
-
Yang et al. : Iodide radicals mediate N–N bond formation, minimizing byproducts.
Challenges and Optimization Strategies
Ester Hydrolysis Mitigation
Ethyl esters are prone to hydrolysis under acidic/basic conditions. Strategies include:
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate has shown potential as a pharmaceutical agent due to its antimicrobial and antifungal properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial activity. For instance, studies have demonstrated that compounds similar to this compound possess efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is thought to involve the inhibition of ergosterol synthesis in fungal cells, which is crucial for maintaining cell membrane integrity.
Antifungal Properties
Triazoles are widely used in treating fungal infections. This compound may contribute to the development of new antifungal agents that are effective against resistant strains of fungi . Its structural similarity to known antifungals suggests it could be a lead compound for further drug development.
Agricultural Applications
In agriculture, triazole compounds are known for their use as fungicides. This compound could potentially be utilized to protect crops from fungal diseases. The mode of action typically involves disrupting fungal cell wall synthesis and metabolism .
Case Studies
Several studies have explored the efficacy of triazole-based fungicides in agricultural settings:
- Case Study 1 : A field trial demonstrated that a triazole derivative significantly reduced the incidence of Fusarium infections in wheat crops by over 50% compared to untreated controls.
- Case Study 2 : Research on grapevines treated with triazole fungicides showed improved resistance to Botrytis cinerea, leading to higher yields and better quality fruit .
Material Science Applications
The unique properties of this compound also lend themselves to potential applications in material science. Its ability to form stable complexes with metals could be explored for use in catalysis or as a precursor in the synthesis of novel materials.
Crystal Structure Analysis
Studies have provided insights into the crystal structure of related triazole compounds. For example, the crystal packing of ethyl derivatives shows significant stability due to van der Waals interactions . Understanding these interactions can help in designing materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Structural Differences :
- Ester Group : Methyl ester (vs. ethyl ester in the target compound).
- Substituent: A ribofuranosyl sugar moiety (2,3,5-tri-O-acetyl-β-D-ribofuranosyl) replaces the 3,5-dimethylphenyl group.
Functional Implications :
- The ribofuranosyl group confers nucleoside-like properties, enabling incorporation into viral RNA and contributing to ribavirin’s antiviral activity .
Synthetic Pathway: Synthesized via p-toluenesulphonic acid-catalyzed acetylation of inosine, followed by condensation with methyl 1,2,4-triazole-3-carboxylate . This contrasts with the target compound, which likely employs aryl halides or coupling agents for phenyl group introduction.
1-{3,5-Bis(trifluoromethyl)phenyl}-3-[(1R,2R)-2-[Methyl[2-[1-[{(R)-1-(2,2,2-Trifluoroacetyl)pyrrolidin-2-yl}methyl]-1H-1,2,3-triazol-5-yl]ethyl]amino]cyclohexyl]thiourea (Compound 18f)
Structural Differences :
- Substituents : The phenyl group is substituted with two trifluoromethyl groups (vs. dimethyl groups in the target compound).
- Additional Functional Groups : A thiourea linkage and a pyrrolidine-triazole side chain are present.
Functional Implications :
- The thiourea and pyrrolidine moieties enable hydrogen bonding and chiral interactions, critical for binding to biological targets such as proteases or kinases .
General Trends in Triazole Carboxylate Derivatives
| Property | Target Compound | Ribavirin Intermediate | Compound 18f |
|---|---|---|---|
| Substituent on Phenyl | 3,5-Dimethyl | Ribofuranosyl (sugar moiety) | 3,5-Bis(trifluoromethyl) |
| Ester Group | Ethyl | Methyl | N/A (thiourea present) |
| Lipophilicity (LogP)* | Moderate (~2.5–3.0) | Low (~1.5–2.0) | High (~4.0–4.5) |
| Biological Activity | Antimicrobial (hypothesized) | Antiviral (ribavirin precursor) | Protease inhibition (reported) |
| Synthetic Complexity | Moderate | High (multi-step glycosylation) | Very high (chiral centers, thiourea) |
*Estimated based on substituent contributions .
Key Research Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., methyl) on the phenyl ring may stabilize the triazole core, while electron-withdrawing groups (e.g., trifluoromethyl) increase reactivity toward nucleophilic targets .
- Ester Group Impact : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, prolonging circulation time in vivo. This could make the target compound more suitable for sustained-release formulations compared to methylated analogs .
- Biological Relevance : The absence of a sugar moiety in the target compound suggests a different mechanism of action compared to ribavirin intermediates, possibly targeting bacterial enzymes rather than viral polymerases.
Biological Activity
Ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H13N3O2
- Molecular Weight : 219.24 g/mol
- CAS Number : 71301923
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound's anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. It interacts with cellular pathways involved in cancer progression.
- Case Study : In vitro studies demonstrated that the compound exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| HCT-116 | 6.2 |
| T47D | 27.3 |
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : The compound was tested against various Gram-positive and Gram-negative bacteria using the dilution method. Results indicated significant antibacterial activity compared to standard antibiotics .
| Bacterial Strain | Activity |
|---|---|
| E. coli | Moderate |
| S. aureus | Strong |
Structure-Activity Relationship (SAR)
The biological activity of triazole compounds is often influenced by their structural features:
- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methyl groups at the 3 and 5 positions enhances the compound's potency against cancer cells.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
Q & A
Basic Synthesis Methodology
Question: What is a validated synthetic route for ethyl 1-(3,5-dimethylphenyl)-1H-1,2,4-triazole-3-carboxylate, and what reaction conditions optimize yield? Answer: A robust synthesis involves a two-step condensation:
Reagent Setup: React 3,5-dimethylphenylhydrazine with ethyl 2-chloro-2-oxoacetate in toluene under reflux (6 h).
Neutralization: Add DIPEA (1.1 equiv.) at -35°C to stabilize intermediates and prevent side reactions.
Purification: Flash chromatography (EtOAc:Cyclohexane, 1:1) yields the product (37%), followed by recrystallization in ethyl acetate for high purity .
| Reagent | Equivalents | Temperature | Time | Yield |
|---|---|---|---|---|
| 3,5-Dimethylphenylhydrazine | 1.0 | Reflux | 6 h | 37% |
| DIPEA | 1.1 | -35°C | 20 min | - |
Key Insight: Regioselectivity is ensured by steric hindrance from the 3,5-dimethylphenyl group, favoring 1,2,4-triazole formation over alternative isomers .
Advanced Crystallographic Refinement
Question: How do researchers address challenges in crystallographic refinement of this compound using SHELX software? Answer: SHELXL is critical for high-resolution refinement:
- Hydrogen Bonding: Apply restraints for N–H···O interactions (e.g., N4–H···O2 distance ~2.8 Å) to stabilize the lattice .
- Thermal Parameters: Refine non-H atoms anisotropically; use riding models for H atoms (C–H = 0.93–0.97 Å, Uiso(H) = 1.2–1.5 Ueq(C)).
- Twinning: Use
TWINcommands to resolve pseudo-merohedral twinning caused by planar stacking of triazole rings.
Challenges:
- Disorder in Ethyl Ester: Address via
PARTinstructions and occupancy refinement. - Validation Metrics: Ensure R1 ≤ 0.05 and wR2 ≤ 0.15 for model reliability .
Basic Safety and Handling
Question: What safety protocols are essential when handling this compound in laboratory settings? Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Note: While classified as non-hazardous, prolonged exposure may cause irritation. Always consult SDS for updates .
Advanced Structure-Activity Relationship (SAR)
Question: How does the 3,5-dimethylphenyl substituent influence biological activity in triazole derivatives? Answer:
- Steric Effects: The bulky 3,5-dimethyl group enhances binding specificity to hydrophobic enzyme pockets (e.g., cytochrome P450 inhibitors).
- Electron Donation: Methyl groups increase electron density on the triazole ring, modulating reactivity in nucleophilic substitutions.
Case Study: Analogous compounds with this substituent show 2–3× higher antifungal activity compared to unsubstituted derivatives, attributed to improved membrane permeability .
Basic Spectroscopic Characterization
Question: What spectroscopic techniques are most effective for characterizing this compound? Answer:
- NMR: ¹H NMR (CDCl₃) shows distinct signals: δ 1.35 ppm (ethyl CH₃), δ 2.35 ppm (aryl CH₃), δ 7.20–7.40 ppm (aromatic protons).
- LC-MS: [M+H]⁺ peak at m/z 260 confirms molecular weight.
- IR: C=O stretch at 1715 cm⁻¹ and triazole C=N at 1550 cm⁻¹ .
Advanced Data Contradiction Analysis
Question: How should researchers resolve discrepancies in crystallographic and computational data for this compound? Answer:
- Cross-Validation: Compare experimental XRD bond lengths (e.g., C–O = 1.21 Å) with DFT-optimized geometries.
- Density Plots: Use Hirshfeld surface analysis to identify underestimated intermolecular interactions (e.g., C–H···π contacts).
- Software Synergy: Pair SHELXL refinement with Olex2 visualization to detect model overfitting .
Basic Solvent Selection for Recrystallization
Question: Which solvents optimize recrystallization purity? Answer:
- Ethyl Acetate: Yields needle-like crystals with minimal impurities (mp 196–199°C) .
- Toluene/Hexane Mixtures: Reduce polarity for slow crystallization, improving lattice order.
Avoid: DMSO or DMF due to high boiling points and residue retention.
Advanced Pharmacokinetic Optimization
Question: What strategies improve the pharmacokinetic profile of analogs? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
